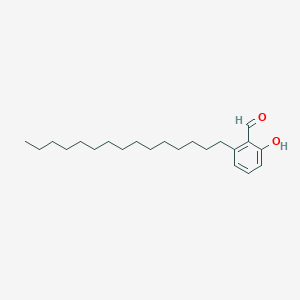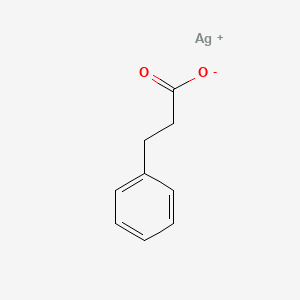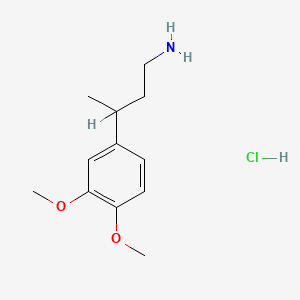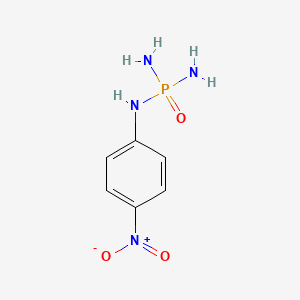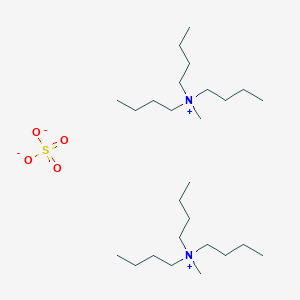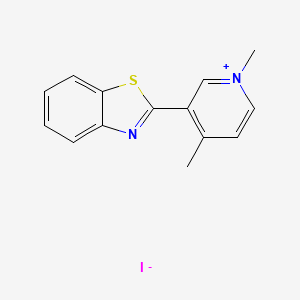
3,6,9,12-Tetraoxahexadecane-1,14-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a member of the polyethylene glycol (PEG) family, characterized by the presence of multiple ether linkages in its structure . This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxahexadecane-1,14-diol typically involves the reaction of tetraethylene glycol with butyl alcohol under acidic or basic conditions. The reaction is catalyzed by an acid such as sulfuric acid or a base such as sodium hydroxide. The process involves the formation of ether linkages through a series of dehydration reactions .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials .
Análisis De Reacciones Químicas
Types of Reactions
3,6,9,12-Tetraoxahexadecane-1,14-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups such as halides or amines
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are employed for substitution reactions
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Simpler alcohols.
Substitution: Halides or amines
Aplicaciones Científicas De Investigación
3,6,9,12-Tetraoxahexadecane-1,14-diol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a component in buffer solutions.
Medicine: Utilized in drug delivery systems due to its ability to form stable complexes with pharmaceutical compounds.
Industry: Applied in the production of surfactants, lubricants, and plasticizers
Mecanismo De Acción
The mechanism of action of 3,6,9,12-Tetraoxahexadecane-1,14-diol is primarily based on its ability to form hydrogen bonds and interact with other molecules through its hydroxyl and ether groups. These interactions facilitate the solubilization of various compounds and enhance their stability in different environments .
Comparación Con Compuestos Similares
Similar Compounds
Tetraethylene glycol: Similar structure but lacks the butyl ether group.
Polyethylene glycol (PEG): Larger polymer with multiple ether linkages.
Diethylene glycol monobutyl ether: Shorter chain length with similar functional groups
Uniqueness
3,6,9,12-Tetraoxahexadecane-1,14-diol is unique due to its specific chain length and the presence of both hydroxyl and butyl ether groups, which confer distinct solubility and reactivity properties compared to other similar compounds .
Propiedades
Número CAS |
75506-78-4 |
|---|---|
Fórmula molecular |
C12H26O6 |
Peso molecular |
266.33 g/mol |
Nombre IUPAC |
1-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]butan-2-ol |
InChI |
InChI=1S/C12H26O6/c1-2-12(14)11-18-10-9-17-8-7-16-6-5-15-4-3-13/h12-14H,2-11H2,1H3 |
Clave InChI |
JVXNOOKYYJSCEX-UHFFFAOYSA-N |
SMILES canónico |
CCC(COCCOCCOCCOCCO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


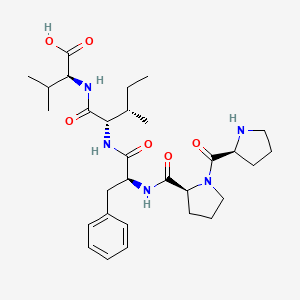


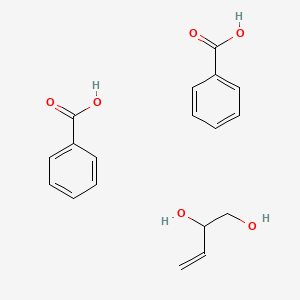

![1-{3-[Hydroxy(phenyl)methyl]phenyl}propan-1-one](/img/structure/B14440767.png)
